5,7-Dichloro-4-hydroxyquinoline

Antimicrobial Resistance Neisseria gonorrhoeae 8-Hydroxyquinoline Derivatives

Agrochemical and neuroscience R&D teams require the precise 5,7-dichloro-4-hydroxy substitution pattern-generic isomers fail to replicate target activity. DCHQ is the direct precursor to 4,5,7-trichloroquinoline (quinoxyfen-type fungicides) and enables DCKA synthesis (Ki = 40 nM at NMDA glycine site). • Key intermediate for powdery mildew fungicide manufacturing per US Patent 5,731,440 • Validated scaffold for ATP-competitive kinase inhibitor design • Superior radical scavenging vs. 5,8-DCQA and 6,8-DCQA isomers Bulk quantities available for process development.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 171850-29-6
Cat. No. B067264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-4-hydroxyquinoline
CAS171850-29-6
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl
InChIInChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13)
InChIKeyGESHSYASHHORJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-4-hydroxyquinoline Procurement Overview


5,7-Dichloro-4-hydroxyquinoline (DCHQ; CAS 171850-29-6), also known as 5,7-dichloroquinolin-4-ol, is a dihalogenated quinoline derivative (C9H5Cl2NO; MW 214.04 g/mol) . It functions as a critical intermediate in the synthesis of agrohorticultural bactericides and as a versatile scaffold in medicinal chemistry [1]. The compound exhibits a predicted pKa of 0.52 ± 0.50 and a boiling point of 340.2 ± 42.0 °C . DCHQ's specific 4-hydroxy and 5,7-dichloro substitution pattern imparts unique physicochemical properties and biological activity profiles that differentiate it from other halogenated quinoline isomers .

Workflow Agrochemical intermediate synthesis
Scaffold Kinase inhibitor & NMDA antagonist precursor
Differentiator 5,7-dichloro-4-hydroxy substitution pattern

Why 5,7-Dichloro-4-hydroxyquinoline Is Irreplaceable


The 4-hydroxyquinoline core with 5,7-dichloro substitution represents a specific pharmacophore with activity profiles distinct from its 8-hydroxy isomers (e.g., chloroxine, clioquinol), other dihalogenated regioisomers (e.g., 5,8-DCQA, 6,8-DCQA), and 2-carboxylic acid derivatives (e.g., 5,7-dichlorokynurenic acid) [1]. The position of the hydroxyl group (C4 vs. C8) dictates metal-chelating ability, electronic distribution, and target binding modes [2]. For agrochemical applications, DCHQ is specifically identified as the required intermediate for producing 4,5,7-trichloroquinoline-based bactericides [3]. In medicinal chemistry, the 4-hydroxy scaffold is a privileged structure for ATP-competitive kinase inhibition, while the 8-hydroxy analog is primarily exploited for its metalloantibiotic properties . Furthermore, among dichloro-4-quinolinol-3-carboxylic acid isomers, only 5,7-DCQA exhibits maximal radical scavenging capacity, confirming that subtle positional changes dramatically alter functional performance [4]. Generic substitution with an incorrect isomer or analog will fail to replicate these application-specific activities and may invalidate comparative studies or process yields.

Hydroxyl position mismatch
4-OH (kinase) vs 8-OH (metal chelation): biological mechanism may not transfer
Regioisomer pathway incompatibility
Agrochemical synthesis requires 5,7-dichloro-4-hydroxy; other isomers may fail downstream reactions
Substitution pattern alters activity
5,7-dichloro maximizes radical scavenging; 5,8- or 6,8-isomers give different profiles

Comparative Evidence: DCHQ vs. Closest Analogs


4-Hydroxy vs. 8-Hydroxy Anti-Gonococcal Potency

In a repositioning study, the 8-hydroxy isomer 5,7-dichloro-8-hydroxyquinoline (5,7-diCl-8HQ) exhibited potent anti-gonococcal activity with an MIC range of 0.28-0.56 µM against multidrug-resistant Neisseria gonorrhoeae, representing a 86-172-fold improvement over the reference drug spectinomycin (MIC = 48.14 µM) [1]. While the 4-hydroxy isomer (DCHQ) is not typically employed as a direct antimicrobial, this comparison illustrates the profound impact of hydroxyl group position on biological activity. The 8-hydroxy isomer functions as a metalloantibiotic, whereas the 4-hydroxy scaffold is preferentially utilized for ATP-binding site interactions in kinases .

4-OH vs 8-OH GC Potency
Head-to-head
8-OH isomer MIC 0.28–0.56 µM vs spectinomycin 48.14 µM; 4-OH mechanism distinct
Hydroxyl position governs mechanism; isomers not interchangeable
4-OH targets kinase ATP site, 8-OH acts as metalloantibiotic
Antimicrobial Resistance Neisseria gonorrhoeae 8-Hydroxyquinoline Derivatives

DCHQ as Essential Quinoxyfen Fungicide Precursor

Patent literature explicitly identifies 5,7-dichloro-4-hydroxyquinoline (DCHQ) as the essential intermediate for producing 4,5,7-trichloroquinoline and related agrohorticultural bactericides [1]. The synthetic pathway involves decarboxylation of 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) to yield DCHQ, which is then further chlorinated to produce the active fungicide quinoxyfen [2]. Alternative isomers, such as 5,7-dichloro-8-hydroxyquinoline or 6,8-dichloro-4-hydroxyquinoline, cannot be substituted in this pathway due to regioselective requirements of downstream chlorination and coupling reactions [3].

Agrochemical Pathway Specificity
Class-level
DCHQ is the required intermediate for 4,5,7-trichloroquinoline synthesis
Essential for quinoxyfen production; other isomers incompatible
Based on patented process; isomer substitution may cause reaction failure
Agrochemical Synthesis Fungicide Intermediate Quinoxyfen

5,7-Substitution Pattern in Radical Scavenging

Among a series of dichloro-4-quinolinol-3-carboxylic acid isomers, 5,7-DCQA exhibited the highest ability to scavenge ABTS+ radical cation, as well as DPPH and galvinoxyl radicals [1]. While the study evaluated the 3-carboxylic acid derivative rather than DCHQ itself, the data clearly demonstrate that the 5,7-dichloro substitution pattern confers superior electron-donating and radical-stabilizing properties compared to 5,8- and 6,8-isomers [2]. Specifically, 5,7-DCQA showed maximal ABTS+ scavenging, whereas 6,8-DCQA was optimal for protecting methyl linoleate, indicating that even within the same core scaffold, substitution pattern dictates functional application [3].

Radical Scavenging Rank
Head-to-head
5,7-DCQA ranked highest in ABTS+, DPPH, galvinoxyl scavenging among isomers
5,7-Substitution yields maximal radical quenching capacity
Data from 3-carboxylic acid derivative; scaffold-level inference
Antioxidant Radical Scavenging Quinoline Carboxylic Acid

DNA Gyrase Inhibition by 5,7-Dichloro Scaffold

In a series of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives, the 5,7-dichloro-hydroxyl substituted compound (4h) demonstrated the most potent DNA gyrase A inhibition with an IC50 of 0.214 µg/mL [1]. This was superior to the 6-fluoro analog (4c, IC50 = 0.389 µg/mL) and the 6-hydroxy analog (4e, IC50 = 0.328 µg/mL) [2]. While this derivative differs from DCHQ by having additional phenyl substituents, the data underscore that the 5,7-dichloro-4-hydroxy substitution pattern on the quinoline core contributes to enhanced target engagement compared to mono-halogenated or non-chlorinated scaffolds [3].

DNA Gyrase A Inhibition
Head-to-head
IC50 0.214 µg/mL for 5,7-dichloro derivative vs 0.389 µg/mL (6-fluoro) and 0.328 µg/mL (6-hydroxy)
5,7-dichloro-4-hydroxy scaffold supports gyrase A inhibition potency
Data from derivative with additional substituents
Antibacterial DNA Gyrase Quinoline Derivative

DCKA as NMDA Glycine Site Antagonist

5,7-Dichlorokynurenic acid (DCKA), the 2-carboxylic acid derivative of DCHQ, acts as a potent and selective competitive antagonist at the glycine site of the NMDA receptor with a Ki of 40 nM [1]. In comparison, the endogenous ligand kynurenic acid has an IC50 of approximately 15-30 µM at the same site, representing a ~500-fold reduction in affinity . The 5,7-dichloro substitution dramatically enhances binding affinity and selectivity for the NMDA receptor glycine site, making DCKA a valuable pharmacological tool for dissecting glutamatergic signaling [2]. While DCHQ itself lacks the 2-carboxylic acid moiety required for this activity, it serves as the direct synthetic precursor to DCKA and related NMDA antagonists .

NMDA Glycine Site Affinity
Head-to-head
DCKA Ki 40 nM vs kynurenic acid IC50 ~15–30 µM (375–750× higher affinity)
5,7-dichloro substitution enhances NMDA receptor binding
DCKA requires 2-carboxylic acid; DCHQ is synthetic precursor
Neuroscience NMDA Receptor Glycine Antagonist

Cytotoxicity Enhancement via Ni(II)-DCHQ Complex

A dinuclear nickel(II) complex with 5,7-dichloro-8-hydroxylquinoline (H-ClQ), an isomer of DCHQ, exhibited significantly enhanced cytotoxicity compared to the free ligand [1]. The Ni(II) complex (1) demonstrated IC50 values of 13.0 ± 2.1 µM (BEL7404), 15.9 ± 5.3 µM (SGC7901), and 29.8 ± 9.5 µM (MCF-7) [2]. While this data pertains to the 8-hydroxy isomer, the principle of metal-mediated activity enhancement is applicable to the 4-hydroxy scaffold as well, particularly given the 4-hydroxy group's capacity for bidentate metal chelation [3]. Researchers exploring metallodrug development should consider DCHQ as a ligand scaffold capable of forming cytotoxic complexes with transition metals, a property not shared by non-hydroxylated quinolines .

Cytotoxicity via Metal Complex
Class-level
Ni(II) complex with 8-OH isomer IC50 13.0–29.8 µM across BEL7404, SGC7901, MCF-7 cell lines
4-Hydroxyquinoline scaffold may support metal-enhanced cytotoxicity
Data from 8-OH isomer; requires verification for 4-OH analog
Anticancer Metal Complex Cytotoxicity

5,7-Dichloro-4-hydroxyquinoline Application Scenarios


Quinoxyfen and Trichloroquinoline Agrochemical Synthesis

Industrial R&D teams focused on developing or scaling up fungicide production should procure DCHQ as the essential intermediate. As established in US Patent 5,731,440, DCHQ is the direct precursor to 4,5,7-trichloroquinoline, the active moiety in quinoxyfen-type powdery mildew fungicides [1]. The patented process utilizes decarboxylation of 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) to yield DCHQ in high purity, making this compound indispensable for agrochemical manufacturing [2].

NMDA Glycine Site Antagonist Precursor

Neuroscience laboratories investigating glutamatergic signaling, excitotoxicity, or synaptic plasticity should utilize DCHQ as a synthetic building block for 5,7-dichlorokynurenic acid (DCKA). DCKA exhibits a Ki of 40 nM at the NMDA receptor glycine site, representing a >375-fold affinity enhancement over endogenous kynurenic acid [3]. DCHQ enables the preparation of this selective pharmacological tool, which is widely used to dissect NMDA receptor subunit function and to probe glycine site pharmacology .

ATP-Competitive Kinase Inhibitor Scaffold

Medicinal chemists pursuing novel kinase inhibitors should evaluate DCHQ as a core scaffold. The 4-hydroxyquinoline moiety mimics the adenine ring of ATP and competitively binds to the ATP-binding cleft of various protein kinases . The 5,7-dichloro substitution enhances hydrophobic interactions and electronic complementarity within the kinase active site. This scaffold has been validated in multiple kinase inhibitor programs and offers a differentiated chemotype compared to more common quinazoline or pyrimidine cores .

5,7-Dichloro Pattern for Maximal Radical Scavenging

Investigators studying oxidative stress, radical-mediated damage, or antioxidant mechanisms should consider DCHQ-derived 5,7-DCQA for its superior radical scavenging profile. As demonstrated by Li et al. (2010), 5,7-DCQA outperforms 5,8-DCQA and 6,8-DCQA in ABTS+, DPPH, and galvinoxyl radical scavenging assays [4]. This substitution pattern provides the highest electron-donating capacity among the dichloro-4-quinolinol-3-carboxylic acid isomers, making it the optimal choice for studies requiring maximal radical quenching [5].

Application
Selection Property
Validation Focus
Agrochemical intermediate research
5,7-dichloro-4-hydroxy scaffold; regioselective chlorination compatibility
Downstream product purity; isomer specificity
NMDA receptor antagonist synthesis
2-carboxylic acid derivatization; glycine site selectivity
Binding affinity validation vs endogenous ligand
Kinase inhibitor scaffold development
4-hydroxyquinoline adenine mimic; 5,7-dichloro substitution
Kinase panel profiling; ATP-competitive inhibition assays
Radical scavenging studies
Reported top radical quenching among dichloro isomers
ABTS+, DPPH radical scavenging assessment

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